Cyclohexan-d11-ol

Description

The exact mass of the compound Cyclohexan-d11-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexan-d11-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexan-d11-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480074 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93131-17-0 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93131-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical characteristics of Cyclohexan-d11-ol

An In-Depth Technical Guide to the Physical Characteristics of Cyclohexan-d11-ol

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cyclohexan-d11-ol (Cyclohexanol-d11), a deuterated analog of cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into its application, particularly as an internal standard in quantitative analytical workflows. The guide covers its fundamental properties, spectroscopic characteristics, and a validated protocol for its use, ensuring scientific integrity and methodological robustness.

Introduction and Strategic Importance

Cyclohexan-d11-ol is a synthetically modified form of cyclohexanol where eleven hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling is a critical tool in modern analytical chemistry, particularly in pharmacokinetic, toxicokinetic, and metabolic studies that underpin drug discovery and development. The rationale for using deuterated standards lies in their chemical near-identity to the analyte of interest but with a distinct, higher mass. This mass difference allows for precise differentiation and quantification using mass spectrometry, without significantly altering physicochemical properties like chromatographic retention time.

Key Identifiers:

-

IUPAC Name: 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol[1]

-

Synonyms: Cyclohexanol-d11, Cyclohexyl alcohol-d11, d11-Cyclohexanol[1][2]

The primary utility of Cyclohexan-d11-ol is as an internal standard (IS) in quantitative assays. When added to a biological matrix (e.g., plasma, urine) at a known concentration during sample preparation, it co-elutes with the non-labeled analyte (cyclohexanol or a structurally similar compound) in liquid chromatography (LC). In the mass spectrometer (MS), the parent and fragment ions of the deuterated standard are heavier, allowing the instrument to distinguish it from the analyte. This co-analysis corrects for variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of the quantitative results.

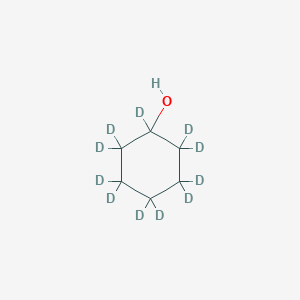

Caption: Chemical structure of Cyclohexan-d11-ol.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and density, with minor effects on boiling and melting points. These properties are critical for its handling, storage, and application in analytical methods.

Comparative Physical Data

The following table summarizes the key physical properties of Cyclohexan-d11-ol and provides a comparison with its non-deuterated counterpart, cyclohexanol. This comparison highlights the direct physical consequences of isotopic labeling.

| Property | Cyclohexan-d11-ol | Cyclohexanol (non-deuterated) | Causality of Difference |

| Molecular Weight | 111.23 g/mol [1][2][3] | 100.16 g/mol [4] | The mass of 11 deuterium atoms is significantly greater than 11 protium atoms. |

| Melting Point | 20–22 °C[2] | 25.4 °C[4] | Isotopic substitution can slightly alter intermolecular forces and crystal packing efficiency. |

| Boiling Point | 160–161 °C[2] | 161.1 °C | Deuteration has a minimal effect on vapor pressure and boiling point for this molecule. |

| Density | 1.052 g/mL at 25 °C[2] | 0.962 g/mL at 20 °C[4] | The increased molecular mass is contained within a nearly identical molecular volume, leading to higher density. |

| Isotopic Purity | ≥98 atom % D[2][3] | Not Applicable | Reflects the percentage of hydrogen sites that have been successfully substituted with deuterium during synthesis. |

| Appearance | Colorless liquid or solid[4] | Colorless, viscous liquid or hygroscopic crystals[4] | Physical state is dependent on ambient temperature, given the melting point is near room temperature. |

Stability and Storage

Cyclohexan-d11-ol is a stable compound under standard laboratory conditions.[3] For long-term integrity, it is recommended to store it at room temperature in a tightly sealed container to prevent moisture absorption, as the non-deuterated form is known to be hygroscopic.[3][4] After extended periods (e.g., three years), re-analysis of chemical purity is advised before use in quantitative assays.[3]

Spectroscopic Profile: The Basis of Application

The utility of Cyclohexan-d11-ol is rooted in its distinct spectroscopic signature compared to the non-labeled analyte.

-

Mass Spectrometry (MS): In MS, Cyclohexan-d11-ol exhibits a molecular ion (M+) peak that is 11 mass units higher than that of cyclohexanol. This mass shift is the cornerstone of its use as an internal standard. For example, in electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 112.2 for the deuterated standard, versus m/z 101.2 for the analyte. This clear separation allows for independent monitoring of both species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum of high-purity Cyclohexan-d11-ol would show a significant reduction or complete absence of signals corresponding to the cyclohexane ring protons. A residual signal for the hydroxyl proton (-OH) would be present.

-

²H NMR: A deuterium NMR spectrum would display signals corresponding to the 11 deuterium atoms on the cyclohexane ring, confirming the extent and position of deuteration.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) of cyclohexanol. This shift is a direct consequence of the heavier mass of the deuterium atom.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This section provides a validated, step-by-step workflow for the application of Cyclohexan-d11-ol as an internal standard in a typical bioanalytical method.

Objective

To accurately quantify an analyte (e.g., cyclohexanol or a derivative) in a biological matrix by correcting for analytical variability.

Methodology

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte and Cyclohexan-d11-ol (Internal Standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From these, prepare a series of working standard solutions for the calibration curve and a separate working IS solution. The concentration of the IS should be chosen to yield a robust signal in the MS detector.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of the biological sample (e.g., plasma), calibration standards, and quality control samples into a 96-well plate.

-

Add 10 µL of the IS working solution to every well except the blank matrix.

-

Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable LC column (e.g., C18).

-

Develop a chromatographic method that ensures the analyte and IS co-elute or elute in close proximity.

-

Set up the mass spectrometer to monitor specific parent-to-fragment ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS.

-

-

Data Processing:

-

Calculate the ratio of the analyte peak area to the IS peak area for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cyclohexan-d11-ol is associated with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound.

Conclusion

Cyclohexan-d11-ol is an indispensable tool for researchers and scientists engaged in quantitative analysis. Its physical properties, driven by extensive deuteration, provide the necessary mass shift for reliable differentiation from its non-labeled counterpart in mass spectrometry, while its chemical similarity ensures it accurately reflects the analytical behavior of the analyte. The protocols and data presented in this guide offer a robust framework for its effective implementation, contributing to the generation of high-quality, reproducible data in drug development and other scientific fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12198348, Cyclohexan-d11-ol. Retrieved from [Link].

-

ChemSrc. (n.d.). cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11. Retrieved from [Link].

Sources

Introduction: The Role of Isotopic Labeling in Advanced Research

An In-Depth Technical Guide to Cyclohexan-d11-ol (CAS: 93131-17-0)

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. Cyclohexan-d11-ol (CAS Number: 93131-17-0), the deuterated analogue of cyclohexanol, stands out as a critical reagent for scientists engaged in quantitative bioanalysis, metabolic research, and drug development. The substitution of eleven hydrogen atoms with deuterium imparts a significant mass shift without appreciably altering the molecule's chemical properties, making it an ideal internal standard for mass spectrometry and a valuable probe for studying metabolic pathways.

This guide serves as a technical resource for researchers, providing in-depth information on the physicochemical properties, applications, and handling of Cyclohexan-d11-ol. It moves beyond a simple cataloging of data to explain the causality behind its utility, empowering scientists to leverage this compound to its fullest potential.

Physicochemical and Isotopic Properties

The utility of Cyclohexan-d11-ol is fundamentally derived from its distinct physical and isotopic characteristics. These properties ensure it behaves almost identically to its non-deuterated counterpart during chromatographic separation while being unambiguously distinguishable by a mass spectrometer.

| Property | Value | Source |

| CAS Number | 93131-17-0 | [1][2][3][4] |

| Molecular Formula | C₆D₁₁HO | [2][3] |

| Molecular Weight | 111.23 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 111.157859207 Da | [1] |

| Synonyms | Cyclohexanol-d11, Hexahydrophenol-d11 | [1][2][3][4] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Mass Shift vs. Analyte | M+11 | [2] |

| Appearance | Clear Colourless Oil/Liquid | [4][5] |

| Melting Point | 20-22 °C | [2] |

| Boiling Point | 160-161 °C | [2] |

| Density | ~1.052 g/mL at 25 °C | [2] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [2][5] |

The high isotopic purity (typically ≥98%) is a critical quality parameter, ensuring minimal isotopic overlap with the native analyte and maximizing the accuracy of quantification.[6]

Core Applications in Drug Development and Research

The strategic incorporation of deuterium provides two primary avenues of application for Cyclohexan-d11-ol: as a high-fidelity internal standard and as a mechanistic probe in metabolic studies.

The Gold Standard: Internal Standard for Quantitative Mass Spectrometry

In quantitative analysis, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled internal standards (SIL-IS) are the preferred choice for correcting analytical variability.[7] The analyte and the SIL-IS exhibit nearly identical behavior during sample extraction, chromatographic elution, and ionization, but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution ensures that any matrix effects or instrumental fluctuations impact both the analyte and the standard equally, allowing for reliable and accurate quantification.[7]

Causality in Action: Why is Cyclohexan-d11-ol an effective SIL-IS for cyclohexanol or related analytes?

-

Physicochemical Mimicry: Its structure is fundamentally the same as cyclohexanol, ensuring it co-extracts from complex matrices (e.g., plasma, urine) and co-elutes on chromatographic columns.

-

Mass Differentiation: The +11 Da mass difference provides a clear, interference-free signal in the mass spectrometer, preventing cross-talk between the analyte and standard channels.

-

Stability: The carbon-deuterium (C-D) bonds are highly stable, preventing isotopic exchange during sample workup and analysis.

-

Preparation of Standards: Prepare a stock solution of Cyclohexan-d11-ol in a suitable organic solvent (e.g., methanol). From this, create a working internal standard (IS) solution at a fixed concentration.

-

Sample Spiking: Add a precise volume of the IS working solution to all calibration standards, quality control samples, and unknown biological samples (e.g., plasma) at the very beginning of the sample preparation process.

-

Sample Preparation (e.g., Protein Precipitation): To 100 µL of the spiked sample, add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

-

Data Processing: Monitor the specific mass transitions for both cyclohexanol (analyte) and Cyclohexan-d11-ol (IS). Calculate the peak area ratio (Analyte Area / IS Area).

-

Quantification: Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the unknown samples by interpolating their peak area ratios from this curve.

Probing Metabolism via the Kinetic Isotope Effect (KIE)

Deuteration is a powerful strategy in drug discovery to enhance metabolic stability.[8][9][10] The C-D bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[][12]

By using Cyclohexan-d11-ol, researchers can investigate the metabolic pathways of cyclohexanol and related compounds. The primary metabolic route for cyclohexanol is oxidation to cyclohexanone, a reaction catalyzed by alcohol dehydrogenases.[13]

Hypothetical Application: If a novel drug candidate contains a cyclohexanol moiety that is a site of rapid metabolism, synthesizing a selectively deuterated version could slow this process, potentially increasing the drug's half-life and bioavailability.[9] Cyclohexan-d11-ol serves as a model compound to study the impact of exhaustive deuteration on this specific metabolic oxidation.

In mammalian systems, cyclohexanol is oxidized to cyclohexanone, which can be further metabolized.[13] Studies on the degradation of cyclohexane show this pathway can ultimately lead to ring-opening and the formation of adipic acid.[13][14] The extensive deuteration in Cyclohexan-d11-ol would be expected to significantly slow the initial oxidation step.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of Cyclohexan-d11-ol is essential for laboratory safety.

-

Hazards: The compound is a combustible liquid and is considered harmful if swallowed, inhaled, or in contact with skin.[1][2][5] It can cause skin and eye irritation and may cause respiratory irritation.[1][2]

-

Handling: Work should be conducted in a well-ventilated laboratory fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapors.[5]

-

Storage: The compound should be stored at room temperature in a tightly sealed container.[3][5] It should be kept away from heat, sparks, and open flames.[5]

-

Stability: The compound is stable under recommended storage conditions. It is advisable to re-analyze for chemical purity after extended periods (e.g., three years) before use.[3]

Conclusion

Cyclohexan-d11-ol (CAS: 93131-17-0) is more than just a deuterated molecule; it is a precision tool that enables higher standards of accuracy in analytical quantification and offers profound insights into metabolic processes. Its near-ideal properties as an internal standard make it invaluable for pharmacokinetic and bioequivalence studies involving cyclohexanol or structurally similar analytes. Furthermore, its use as a metabolic probe, grounded in the kinetic isotope effect, provides drug development professionals with a model to understand and potentially mitigate undesirable metabolic pathways. A thorough understanding of its properties, applications, and handling procedures allows researchers to confidently integrate this compound into their workflows, driving innovation and ensuring the generation of robust, high-quality scientific data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12198348, Cyclohexan-d11-ol. Available from: [Link]

-

Pharmaffiliates. Cyclohexan D11-ol. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Preparation of Cyclohexene from Cyclohexanol. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7966, Cyclohexanol. Available from: [Link]

-

Sci-Hub. High pressure differential thermal analysis of cyclohexanol-d11(C6D11OH) and carbon tetrachloride (CCl4). Available from: [Link]

-

Morgan, A. J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

-

NOP - Sustainability in the organic chemistry lab course. Metabolism of Cyclohexane. Available from: [Link]

-

Vibzz Lab (2022). Cyclohexanone: Organic synthesis. YouTube. Available from: [Link]

-

ResearchGate. Metabolic pathway involved in the degradation of cyclohexane. Available from: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available from: [Link]

-

KIET Group of Institutions. Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. Available from: [Link]

-

ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Available from: [Link]

-

deutraMed (2020). How using deuterium in pharmaceuticals is gaining momentum. Available from: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

University of California, Irvine. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available from: [Link]

-

Norris, D. B., & Trudgill, P. W. (1971). The metabolism of cyclohexanol by Nocardia globerula CL1. The Biochemical journal. Available from: [Link]

-

Mráz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International archives of occupational and environmental health. Available from: [Link]

-

Rychlik, M., & Asam, S. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry. Available from: [Link]

-

Wikipedia. Deuterated drug. Available from: [Link]

-

NIST. Cyclohexane. WebBook. Available from: [Link]

Sources

- 1. Cyclohexan-d11-ol | C6H12O | CID 12198348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexan-d11-ol D 98atom 93131-17-0 [sigmaaldrich.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. almacgroup.com [almacgroup.com]

- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. deutramed.com [deutramed.com]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cyclohexan-d11-ol: Synthesis, Characterization, and Application in Quantitative Analysis

Abstract

This technical guide provides an in-depth exploration of Cyclohexan-d11-ol (Cyclohexanol-d11), a deuterated isotopologue of cyclohexanol. Designed for researchers, analytical scientists, and professionals in drug development, this document details the core molecular attributes, synthesis, and analytical characterization of this critical reagent. The primary focus is its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, a role in which it offers unparalleled accuracy and reliability. We will elucidate the causality behind its synthesis and use, providing field-proven insights and detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Core Molecular Attributes of Cyclohexan-d11-ol

Cyclohexan-d11-ol is a synthetic derivative of cyclohexanol where eleven of the twelve hydrogen atoms have been replaced with their heavy isotope, deuterium (²H or D). This isotopic substitution is the foundation of its utility in analytical chemistry, as it renders the molecule chemically identical to its non-labeled counterpart but physically distinguishable by mass.

1.1. Molecular Formula and Structure

The systematic IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol.[1] The single non-deuterated position is the hydrogen atom of the hydroxyl (-OH) group. This is a critical feature; the hydroxyl proton is labile and can readily exchange with protons in the surrounding solvent (e.g., water, methanol). Synthetically preserving the deuterium on the carbon skeleton while having a proton on the highly exchangeable hydroxyl group is a common and practical approach for isotopologues of alcohols.

The most common molecular formula representations are:

-

C₆D₁₁HO

-

C₆HD₁₁O

The InChI (International Chemical Identifier) string provides an unambiguous structural description: InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D[1]

1.2. Molecular Weight and Physicochemical Properties

The introduction of eleven deuterium atoms significantly increases the mass of the molecule compared to unlabeled cyclohexanol. This mass shift is fundamental to its application as an internal standard.

| Property | Cyclohexan-d11-ol | Cyclohexanol (Unlabeled) | Rationale / Significance |

| Average Molecular Weight | 111.23 g/mol [1] | 100.16 g/mol | Used for bulk calculations (e.g., preparing solutions). Reflects the weighted average of natural isotopic abundances. |

| Monoisotopic Mass | 111.157859 Da[1] | 100.088815 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²H). Critical for high-resolution mass spectrometry. |

| Mass Shift (M+11) | +11 Da | N/A | The clear mass difference used to distinguish the standard from the analyte in a mass spectrometer. |

| CAS Number | 93131-17-0[1] | 108-93-0 | Unique identifier for substance registration. |

| Appearance | Clear, Colourless Oil | Colourless, viscous liquid | Physical state under standard conditions. |

| Isotopic Purity | Typically ≥98 atom % D | N/A | A measure of the percentage of molecules that are fully deuterated at the specified positions. High purity is essential for accurate quantification. |

Synthesis and Isotopic Enrichment: The Principle of Catalytic Deuteration

The synthesis of Cyclohexan-d11-ol is not a trivial process. The goal is to achieve high isotopic enrichment selectively on the carbon backbone while minimizing cost and side reactions. The most authoritative and industrially scalable approach is the catalytic deuteration of a suitable aromatic precursor, typically phenol or a deuterated analogue.

2.1. The Synthetic Rationale

Direct hydrogen-deuterium (H/D) exchange on cyclohexanol is inefficient for non-labile C-H bonds. Therefore, a constructive synthesis is required. The hydrogenation of phenol to cyclohexanol is a well-established industrial process.[2][3][4] By substituting deuterium gas (D₂) for hydrogen gas (H₂), this reaction can be adapted to produce the deuterated isotopologue.

Causality: The aromaticity of the phenol ring makes the C-H bonds robust. However, under catalytic conditions, the ring can be fully saturated. Using D₂ gas ensures that deuterium atoms are added across the double bonds. To achieve the d11 level of labeling, one would typically start with perdeuterated phenol (phenol-d6), where all ring protons and the hydroxyl proton are replaced by deuterium. The subsequent catalytic deuteration with D₂ gas then saturates the ring, resulting in the desired Cyclohexan-d11-ol.

2.2. Experimental Protocol: Catalytic Deuteration of Phenol-d6

This protocol is a representative methodology based on established principles of catalytic hydrogenation.[3]

-

Catalyst Preparation: A 5% Ruthenium-on-carbon (Ru/C) or Palladium-on-carbon (Pd/C) catalyst is prepared or acquired. The catalyst is activated by reduction under a hydrogen or deuterium stream if necessary.

-

Reactor Setup: A high-pressure Parr reactor or similar autoclave is charged with phenol-d6 and a suitable solvent (e.g., cyclohexane, water). The activated catalyst is added under an inert atmosphere (e.g., Argon).

-

Deuteration: The reactor is sealed, purged several times with low-pressure D₂ gas to remove air, and then pressurized to the target pressure (e.g., 1-2 MPa) with D₂.

-

Reaction: The mixture is heated (e.g., to 80-100 °C) and stirred vigorously to ensure efficient gas-liquid-solid mixing. The reaction progress is monitored by observing the drop in D₂ pressure.[5]

-

Work-up and Purification: Upon completion, the reactor is cooled, and the excess D₂ gas is safely vented. The catalyst is removed by filtration through Celite. The resulting solution is then purified, typically by fractional distillation, to isolate the high-purity Cyclohexan-d11-ol.

Analytical Characterization: A Self-Validating System

Confirming the identity, chemical purity, and isotopic enrichment of Cyclohexan-d11-ol is paramount. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.1. Mass Spectrometry (MS)

MS serves a dual purpose: confirming the molecular weight and elucidating the structure through fragmentation patterns.

-

Expertise: When analyzing alcohols by electron ionization mass spectrometry (EI-MS), two primary fragmentation pathways are expected: α-cleavage and dehydration.[6][7] For cyclohexanol, α-cleavage is complex due to the ring structure, but the dehydration pathway, involving the loss of water (H₂O), is prominent.

-

Trustworthiness: In Cyclohexan-d11-ol, we expect to see the loss of HDO (mass = 19 Da) rather than H₂O (mass = 18 Da), as the deuterium atoms are on the ring. The observation of a strong M-19 peak provides powerful evidence that the deuterium is located on the carbon skeleton and not the hydroxyl group. The molecular ion peak (M⁺) at m/z 111 confirms the overall mass.

Protocol: GC-MS for Identity Confirmation

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of Cyclohexan-d11-ol in a volatile solvent like dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar column (e.g., DB-5ms). Use a temperature program that elutes cyclohexanol (e.g., start at 50°C, ramp to 250°C).

-

MS Analysis: Acquire mass spectra in EI mode over a range of m/z 30-150.

-

Data Interpretation:

-

Confirm the retention time is consistent with that of an authentic cyclohexanol standard.

-

Verify the presence of the molecular ion at m/z 111.

-

Identify key fragment ions, particularly the M-19 peak at m/z 92, confirming the deuterated ring structure.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms mass, NMR provides definitive proof of the deuterium locations.

-

Expertise: In a standard ¹H NMR spectrum, the signal from the C-H protons of unlabeled cyclohexanol appears as a complex series of multiplets. For Cyclohexan-d11-ol, these signals will be almost entirely absent. The only significant peaks will be the single proton of the -OH group and a very small residual signal from any remaining C-H positions (reflecting the ~2% isotopic impurity).

-

Trustworthiness: ²H (Deuterium) NMR is a powerful, self-validating technique. It directly observes the deuterium nuclei. A ²H NMR spectrum of Cyclohexan-d11-ol will show signals corresponding to the various deuterium environments on the cyclohexane ring, confirming the successful labeling.[8][9]

Application as an Internal Standard in LC-MS/MS

The primary and most valuable application of Cyclohexan-d11-ol is as an internal standard (IS) for the quantification of unlabeled cyclohexanol or structurally similar analytes in complex matrices like biological fluids or environmental samples.

4.1. The Rationale for a Stable Isotope-Labeled IS

Quantitative analysis using mass spectrometry is susceptible to variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). An ideal IS co-elutes with the analyte and experiences the exact same variations. By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to superior accuracy and precision.[10]

Why Cyclohexan-d11-ol is an Excellent IS:

-

Co-elution: Deuterium substitution has a negligible effect on chromatographic retention time. The IS and the analyte elute from the LC column at virtually the same instant.

-

Identical Chemical Behavior: The IS has the same extraction recovery and ionization efficiency as the analyte.

-

No Interference: The +11 Da mass difference ensures that the MS signals for the analyte and the IS are perfectly resolved, with no cross-talk.

-

Not Naturally Present: The deuterated standard is not present in biological or environmental samples.

4.2. Protocol: Quantification of a Hypothetical Analyte using Cyclohexan-d11-ol as IS

This protocol outlines the use of Cyclohexan-d11-ol to quantify a hypothetical drug metabolite, "Metabolite-X," which is structurally similar to cyclohexanol.

-

Prepare Stock Solutions:

-

Analyte Stock: Prepare a 1 mg/mL stock solution of Metabolite-X in methanol.

-

IS Stock: Prepare a 1 mg/mL stock solution of Cyclohexan-d11-ol in methanol.

-

IS Working Solution: Prepare a 100 ng/mL working solution of the IS in the sample solvent (e.g., 50:50 methanol:water).

-

-

Construct Calibration Curve:

-

Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking the Analyte Stock into a blank matrix (e.g., drug-free plasma).

-

Crucial Step: Add a fixed volume of the IS Working Solution to every calibrator and QC sample to achieve a final IS concentration of 10 ng/mL.

-

-

Prepare Samples:

-

Thaw unknown plasma samples.

-

To a fixed volume of each unknown sample, add the same fixed volume of the IS Working Solution as used for the calibrators.

-

Perform sample clean-up (e.g., protein precipitation with acetonitrile or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibrators, QCs, and samples.

-

Develop an MRM (Multiple Reaction Monitoring) method to monitor a specific precursor-product ion transition for the analyte and a separate one for the IS.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS in each injection.

-

Calculate the Area Ratio (Analyte Area / IS Area) for each point.

-

Plot the Area Ratio vs. Analyte Concentration for the calibrators to generate a linear regression curve.

-

Use the regression equation to calculate the concentration of the analyte in the unknown samples from their measured Area Ratios.

-

Handling and Storage

To maintain the integrity of Cyclohexan-d11-ol, proper handling and storage are essential.

-

Storage: The compound should be stored at room temperature or refrigerated (2-8°C), tightly sealed to prevent evaporation.[11]

-

Stability: It is a stable compound. However, as with any standard, it is good practice to re-verify its purity after long-term storage (e.g., >3 years).

-

Safety: Cyclohexan-d11-ol shares the hazard profile of cyclohexanol. It is harmful if swallowed or inhaled and can cause skin and respiratory irritation.[1] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Conclusion

Cyclohexan-d11-ol is more than just a heavy version of a common alcohol; it is a precision tool for the modern analytical laboratory. Its value is derived from a combination of its fundamental molecular properties—specifically its mass and chemical identity—and the rigorous processes used for its synthesis and characterization. By serving as an ideal internal standard, it enables researchers and drug development professionals to achieve the highest levels of accuracy and confidence in quantitative mass spectrometry, ensuring the integrity of data in critical applications from preclinical research to clinical diagnostics.

References

-

Gao, P., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12198348, Cyclohexan-d11-ol. PubChem. [Link]

-

Huang, Y., Gilson, D. F. R., & Butler, I. S. (1990). Vibrational and deuterium NMR spectroscopic studies of the phase transition in solid cyclohexanone. The Journal of Physical Chemistry. [Link]

-

Chemistry LibreTexts (2024). Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. Cyclohexan D11-ol. Pharmaffiliates. [Link]

-

Reddit (2020). Cyclohexanol Mass Spec. r/chemhelp. [Link]

-

ResearchGate (2018). Why would deuterium and hydrogen exchange in cyclohexanone-d4?. ResearchGate. [Link]

-

Zhang, S., et al. (2021). Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry. [Link]

-

Vibzzlab (2022). Cyclohexanone: Organic synthesis. YouTube. [Link]

-

Pal, T. K., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

-

KIET Group of Institutions (2024). Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. KIET. [Link]

-

SAS Publishers (2015). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

-

Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry (2023). C6H12 mass spectrum of cyclohexane fragmentation pattern. Doc Brown's Chemistry. [Link]

-

The Organic Chemistry Tutor (2023). Reduction reaction of Phenol | Preparation of cyclohexanol. YouTube. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

Angelo State University (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Angelo State University. [Link]

-

Chromatography Online (2014). When Should an Internal Standard be Used?. Chromatography Online. [Link]

-

SCION Instruments (2021). Internal Standards – What are they? How do I choose, use, and benefit from them?. SCION Instruments. [Link]

-

Kemball, C., & Stoddart, C. T. H. (1958). The Catalytic Hydrogen Reduction and Deuterium Exchange of cyclopentanone on Evaporated Metal Films and Some Observations on cyclohexanone. ResearchGate. [Link]

-

Wei, L., et al. (2022). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

-

JoVE (2024). Mass Spectrometry: Cycloalkane Fragmentation. JoVE. [Link]

-

U.S. Department of Energy (2016). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]

-

ChemComplete (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

-

Nishimura, S., et al. (1971). Application of Nuclear Magnetic Resonance Shift Reagents to Kinetic Studies on Catalytic Deuteriation of 4-t-Butylcyclohexanone. Journal of the Chemical Society D: Chemical Communications. [Link]

Sources

- 1. Cyclohexan-d11-ol | C6H12O | CID 12198348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. saspublishers.com [saspublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. osti.gov [osti.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of nuclear magnetic resonance shift reagents to kinetic studies on catalytic deuteriation of 4-t-butylcyclohexanone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scioninstruments.com [scioninstruments.com]

- 11. pubs.acs.org [pubs.acs.org]

A Guide to the Natural Abundance of Deuterium in Cyclohexanol for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural abundance of deuterium, with a specific focus on its distribution within cyclohexanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of isotopic composition for applications ranging from mechanistic studies to the development of deuterated pharmaceuticals. This document details the fundamental principles of deuterium's natural abundance, explores the analytical techniques for its quantification—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS)—and provides actionable, field-proven protocols for these methodologies. The guide emphasizes the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity.

Introduction: The Significance of Deuterium in Organic Molecules

Deuterium (²H or D), the stable, non-radioactive heavy isotope of hydrogen, is a fundamental tool in the chemical and pharmaceutical sciences.[1][] Its nucleus contains one proton and one neutron, in contrast to the single proton of protium (¹H).[3][4] This seemingly subtle difference in mass leads to significant variations in the physicochemical properties of molecules where hydrogen is replaced by deuterium. Notably, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than the corresponding carbon-hydrogen (C-H) bond. This phenomenon gives rise to the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium can slow down chemical reactions, including metabolic pathways.[5][6]

In drug development, the strategic incorporation of deuterium into a drug molecule can favorably alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy, safety, and a longer half-life.[5][7] Understanding the baseline natural abundance of deuterium in a molecule like cyclohexanol is a critical first step for any research involving deuterated analogues. Cyclohexanol, a common organic compound and a structural motif in many pharmaceuticals, serves as an excellent model system for discussing the principles and techniques of natural abundance deuterium analysis.

The natural abundance of deuterium on Earth is approximately 0.0156%, meaning that on average, about 1 in every 6420 hydrogen atoms is a deuterium atom.[1][3] This abundance can fluctuate slightly depending on the source of the water and the biogeochemical history of the organic material.[1][8] Within a molecule, the distribution of deuterium is not entirely random and can be influenced by kinetic and thermodynamic fractionation effects during its synthesis and history.

This guide will provide the theoretical background and practical methodologies to accurately determine the natural abundance of deuterium in cyclohexanol.

Analytical Methodologies for Determining Deuterium Abundance

The two primary techniques for the precise measurement of deuterium abundance at the natural level in organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS). Each method offers unique advantages and provides complementary information.

Quantitative Deuterium NMR (²H NMR) Spectroscopy

²H NMR spectroscopy is a powerful, non-destructive technique that can directly observe the deuterium nuclei in a molecule.[9] While the natural abundance of deuterium is low (0.015%), modern high-field NMR spectrometers equipped with sensitive cryoprobes can readily detect the natural abundance ²H signal.[10][11][12] A key advantage of ²H NMR is its ability to provide site-specific information about the distribution of deuterium within the molecule, allowing for the determination of the relative abundance of deuterium at different chemical positions.

A combined approach using both quantitative ¹H and ²H NMR can yield highly accurate and precise measurements of isotopic abundance.[13][14]

-

High Magnetic Field: A higher magnetic field strength increases the sensitivity and spectral dispersion, which is crucial for detecting the low natural abundance of deuterium and resolving signals from different positions in the molecule.[12]

-

Proton Decoupling: During the acquisition of a ²H NMR spectrum, broadband proton decoupling is employed to collapse the J-couplings between deuterium and neighboring protons.[11] This simplifies the spectrum, converting multiplets into singlets and significantly improving the signal-to-noise ratio (S/N).

-

Long Relaxation Delay (D1): To ensure accurate quantification, the time between successive scans (the relaxation delay) must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow all deuterium nuclei to fully relax back to their equilibrium state. This prevents signal saturation and ensures that the integrated signal intensity is directly proportional to the number of nuclei.

-

Use of an Internal Standard: For absolute quantification, a deuterated internal standard with a known concentration and isotopic purity is added to the sample. This allows for the calibration of the signal intensity to a known amount of deuterium.

Experimental Protocols

Protocol for Quantitative ²H NMR Spectroscopy of Cyclohexanol

This protocol outlines the steps for determining the natural abundance of deuterium in a sample of cyclohexanol using a high-field NMR spectrometer.

3.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the expected cyclohexanol resonances. For cyclohexanol, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices. Ensure the solvent is of high purity.

-

Sample Concentration: Prepare a concentrated solution of cyclohexanol (e.g., 100-200 mg) in the deuterated solvent (e.g., 0.6 mL) in a standard 5 mm NMR tube. A higher concentration helps to maximize the signal from the low-abundance deuterons.

-

Internal Standard (Optional, for absolute quantification): For absolute quantification, add a precise amount of a deuterated internal standard with a known concentration and isotopic enrichment (e.g., deuterated benzene-d₆).

-

Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.

3.1.2. NMR Instrument Parameters

The following parameters are recommended for a 500 MHz or higher NMR spectrometer equipped with a cryoprobe:

| Parameter | Recommended Value | Rationale |

| Nucleus | ²H | To directly observe deuterium. |

| Pulse Program | Standard single pulse with proton decoupling | For simplicity and robust quantification. |

| Temperature | 298 K (25 °C) | For consistency and to match standard conditions. |

| Relaxation Delay (D1) | 30 s | To ensure full relaxation of all deuterium nuclei for accurate integration. |

| Acquisition Time (AQ) | 2-3 s | To achieve good digital resolution. |

| Number of Scans (NS) | 1024 or more | To achieve a high signal-to-noise ratio due to the low natural abundance. |

| Spectral Width (SW) | 20 ppm | To encompass all expected signals. |

| Decoupling | Broadband ¹H decoupling (e.g., WALTZ-16) | To collapse J-couplings and improve S/N.[11] |

3.1.3. Data Processing and Analysis

-

Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 1-2 Hz to improve S/N. Perform a Fourier transform and carefully phase the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals corresponding to the different positions in the cyclohexanol molecule (e.g., C1-H, C2/6-H, C3/5-H, C4-H, and OH).

-

Calculation of Relative Abundance: The relative abundance of deuterium at each position is proportional to the integral of its corresponding signal.

-

Calculation of Absolute Abundance (with internal standard): Compare the integral of the cyclohexanol signals to the integral of the known internal standard to calculate the absolute deuterium content.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive and precise technique for measuring the bulk isotopic composition of a sample.[15][16] It provides a single value for the overall deuterium-to-hydrogen ratio (D/H) in the entire molecule, rather than site-specific information. The technique typically involves the complete combustion of the organic sample to produce hydrogen gas (H₂ and HD), which is then introduced into the mass spectrometer.

-

Sample Combustion/Pyrolysis: The organic sample is converted into a simple gas (H₂) to facilitate ionization and analysis in the mass spectrometer. This is typically achieved through high-temperature combustion in the presence of an oxidant or pyrolysis in the absence of oxygen.

-

Reference Materials: IRMS measurements are reported as a delta (δ) value relative to an international standard, Vienna Standard Mean Ocean Water (VSMOW). The use of well-characterized reference materials is crucial for ensuring accuracy and inter-laboratory comparability.

-

Dual-Inlet System: Many IRMS instruments use a dual-inlet system that alternately introduces the sample gas and a reference gas into the mass spectrometer. This rapid switching minimizes instrument drift and allows for very precise measurements of the isotopic ratio.

Protocol for Isotope Ratio Mass Spectrometry of Cyclohexanol

This protocol provides a general workflow for the determination of the bulk deuterium abundance in cyclohexanol using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).

3.3.1. Sample Preparation

-

Sample Weighing: Accurately weigh a small amount of the cyclohexanol sample (typically 0.1-0.5 mg) into a clean tin or silver capsule.

-

Reference Materials: In the same analytical run, include well-characterized isotopic reference materials with known δ²H values that bracket the expected value of the sample.

-

Sample Loading: Place the capsules into the autosampler of the elemental analyzer.

3.3.2. IRMS Instrument Parameters

The specific parameters will vary depending on the instrument manufacturer, but the general principles are as follows:

| Parameter | Description | Rationale |

| Combustion Temperature | > 1000 °C | To ensure complete and instantaneous combustion of the sample. |

| Reduction Temperature | ~ 650 °C | To reduce any water produced during combustion to H₂ gas. |

| GC Separation | Isothermal or temperature programmed | To separate the H₂ gas from other combustion products before it enters the mass spectrometer. |

| Ionization | Electron Impact (EI) | To ionize the H₂ and HD molecules. |

| Mass Analysis | Magnetic Sector | To separate the ions based on their mass-to-charge ratio (m/z 2 for H₂⁺ and m/z 3 for HD⁺). |

3.3.3. Data Analysis

-

Peak Integration: The software integrates the ion currents for m/z 2 and 3 to determine the D/H ratio.

-

Delta Value Calculation: The D/H ratio of the sample is compared to that of the VSMOW standard, and the result is expressed as a delta value in per mil (‰): δ²H (‰) = [((D/H)sample / (D/H)VSMOW) - 1] * 1000

-

Calibration: The raw delta values are calibrated using the measurements of the known reference materials included in the analytical run.

Data Presentation and Interpretation

The results from the analyses can be summarized as follows:

Table 1: Site-Specific Natural Deuterium Abundance in Cyclohexanol by ²H NMR

| Position in Cyclohexanol | Chemical Shift (ppm) | Relative Integral | Relative Deuterium Abundance (%) |

| C1-H | ~3.6 | Value | Value |

| C2/6-H (axial) | ~1.2 | Value | Value |

| C2/6-H (equatorial) | ~1.9 | Value | Value |

| C3/5-H (axial) | ~1.3 | Value | Value |

| C3/5-H (equatorial) | ~1.8 | Value | Value |

| C4-H (axial) | ~1.2 | Value | Value |

| C4-H (equatorial) | ~1.7 | Value | Value |

| OH | Variable | Value | Value |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The OH proton is exchangeable and its deuterium content will depend on the presence of any deuterated species (e.g., D₂O) in the sample.

Table 2: Bulk Natural Deuterium Abundance in Cyclohexanol by IRMS

| Sample | δ²H (‰ vs. VSMOW) |

| Cyclohexanol | Value |

| Reference Material 1 | Value |

| Reference Material 2 | Value |

Visualizations

Experimental Workflow for ²H NMR Analysis

Caption: Workflow for quantitative ²H NMR analysis of cyclohexanol.

Experimental Workflow for IRMS Analysis

Caption: Workflow for bulk deuterium analysis by EA-IRMS.

Conclusion

The determination of the natural abundance of deuterium in cyclohexanol is a critical analytical task in various scientific and industrial settings, particularly in the field of drug development. This guide has provided a comprehensive overview of the principles and methodologies for this purpose. By employing high-field quantitative ²H NMR spectroscopy, researchers can obtain valuable site-specific information on deuterium distribution, while EA-IRMS provides highly precise data on the bulk isotopic composition. The detailed protocols and the rationale behind the experimental choices presented herein are intended to empower researchers to generate high-quality, reliable data. A thorough understanding of the natural isotopic background is indispensable for the design and interpretation of experiments involving deuterated molecules and for the development of the next generation of isotopically engineered therapeutics.

References

-

Deuterium - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

What is Deuterium? - International Atomic Energy Agency. (2023, January 13). Retrieved January 25, 2026, from [Link]

-

Olgun, A. (2007). Deuteronation and aging. Annals of the New York Academy of Sciences, 1100, 434-442. Retrieved January 25, 2026, from [Link]

-

Carter, J. F., & Fry, H. M. (2008). Isotope Ratio Mass Spectrometry. Analytical Chemistry, 80(22), 8501–8509. Retrieved January 25, 2026, from [Link]

-

Xie, L., Zhao, Y., Sheng, L., Feng, S., Shen, A., Chen, Y., Zhao, C., Song, M., Hu, Y., & Lei, W. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234–243. Retrieved January 25, 2026, from [Link]

-

Harman, T. R., & Glorius, F. (2017). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Journal of visualized experiments : JoVE, (127), 56163. Retrieved January 25, 2026, from [Link]

-

Takeda, K., & Takegoshi, K. (2010). Natural-Abundance Solid-State 2H NMR Spectroscopy at High Magnetic Field. The Journal of Physical Chemistry A, 114(18), 5639–5644. Retrieved January 25, 2026, from [Link]

-

Schoeller, D. A., Leitch, C. A., & Brown, C. (1989). Natural abundance deuterium and 18-oxygen effects on the precision of the doubly labeled water method. The American journal of physiology, 256(5 Pt 2), R1137–R1142. Retrieved January 25, 2026, from [Link]

-

Martin, G. J., & Martin, M. L. (2016). Natural Abundance 2H NMR Spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved January 25, 2026, from [Link]

-

Isotope-ratio mass spectrometry - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Xie, L., Zhao, Y., Sheng, L., Feng, S., Shen, A., Chen, Y., Zhao, C., Song, M., Hu, Y., & Lei, W. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. Retrieved January 25, 2026, from [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Deuterium NMR - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Isotope Ratio Mass Spectrometry - Caltech GPS. (2014, May 19). Retrieved January 25, 2026, from [Link]

-

Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. (2023, September 8). Magritek. Retrieved January 25, 2026, from [Link]

-

An Experimental Study on Deuterium Production from Titanium Hydride Powders Subjected to Thermal Cycles. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

El-Fayyoumy, A., & Glorius, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(5), 5439–5515. Retrieved January 25, 2026, from [Link]

-

Can Deuterium Be Used In Fuel Cells? - Chemistry For Everyone. (2025, June 18). YouTube. Retrieved January 25, 2026, from [Link]

-

Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. (n.d.). Retrieved January 25, 2026, from [Link]

-

Takeda, K., & Takegoshi, K. (2006). 2H Natural-Abundance MAS NMR Spectroscopy: An Alternative Approach to Obtain 1H Chemical Shifts in Solids. Journal of the American Chemical Society, 128(36), 11746–11747. Retrieved January 25, 2026, from [Link]

-

Isotope Ratio Mass Spectrometry. (2020, September 14). YouTube. Retrieved January 25, 2026, from [Link]

-

Deuterium abundance. The solid curve is the result obtained with the... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Riemer-Sørensen, S., et al. (2017). One percent determination of the primordial deuterium abundance. arXiv. Retrieved January 25, 2026, from [Link]

-

He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid communications in mass spectrometry : RCM, 19(6), 838–842. Retrieved January 25, 2026, from [Link]

Sources

- 1. iaea.org [iaea.org]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural abundance deuterium and 18-oxygen effects on the precision of the doubly labeled water method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry

For researchers, clinical scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is not just best practice—it is the bedrock of reliable data. Among these, deuterated internal standards (D-IS) have emerged as a powerful and widely adopted tool. This in-depth guide moves beyond a superficial overview to provide a deep, mechanistic understanding of D-IS, empowering you to make informed decisions in your analytical workflows, from method development to validation.

The Principle of Isotope Dilution: Achieving Analytical Certainty

At its core, the use of a deuterated internal standard is an application of the isotope dilution mass spectrometry (IDMS) principle. This technique corrects for variations that are inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard is a chemical mimic of the analyte of interest, experiencing the same procedural losses and ionization efficiency fluctuations. By adding a known quantity of the D-IS to a sample at the earliest stage of preparation, the ratio of the analyte to the D-IS becomes the critical measurement, rather than the absolute response of the analyte.

This ratiometric approach provides a self-validating system. Any sample loss during extraction, or suppression of the ionization signal due to matrix effects, will theoretically affect both the analyte and the D-IS equally, thus preserving the accuracy of the calculated concentration.

Caption: Workflow of Isotope Dilution Mass Spectrometry using a D-IS.

Why Deuterium? The Advantages and Considerations

While other stable isotopes like ¹³C and ¹⁵N are also used, deuterium offers a unique combination of practicality and efficacy.[1] Deuterium is non-radioactive, chemically stable, and because it behaves almost identically to hydrogen in chemical reactions, it minimally alters the physicochemical properties of the molecule.[2] This allows the D-IS to closely mimic the analyte's behavior during chromatography and ionization.[2]

Key Advantages of Deuterated Internal Standards:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, D-IS effectively minimizes signal distortion caused by matrix effects.[2]

-

Improved Reproducibility: D-IS compensates for variations in instrument performance and sample preparation, leading to consistent results across different analytical runs and laboratories.[2]

-

Correction for Matrix Effects: In complex biological samples, co-eluting matrix components can suppress or enhance the analyte's ionization. A D-IS experiences the same effect, allowing for accurate correction.[2][3]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2][4]

However, the use of deuterium is not without its nuances. The greater mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[1][5] While often negligible, in high-resolution chromatography this can lead to incomplete co-elution, potentially compromising the correction for matrix effects that occur at a specific retention time.[6]

Selecting and Synthesizing an Optimal Deuterated Internal Standard

The performance of a D-IS is critically dependent on its design and purity. Careful consideration must be given to the number and position of deuterium labels.

Key Selection Criteria:

| Parameter | Recommendation | Rationale |

| Number of Deuterium Atoms | Typically 3 to 6.[7] | Provides a sufficient mass shift to distinguish the D-IS from the natural isotope distribution of the analyte, preventing spectral overlap.[8] |

| Labeling Position | Stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons).[7] | Avoids the loss of deuterium for protium in solution, particularly in aqueous or protic solvents, which would compromise quantitation.[7] |

| Isotopic Enrichment | ≥98%[2] | Minimizes the contribution of the unlabeled analyte in the D-IS solution, which could artificially inflate the measured analyte concentration. |

| Chemical Purity | >99%[3] | Ensures that the observed signal is from the D-IS and not from impurities that could interfere with the analysis. |

Synthesis of Deuterated Internal Standards:

When a suitable D-IS is not commercially available, custom synthesis is a viable option.[3] The primary methods for introducing deuterium into a molecule include:

-

Total Synthesis: Building the molecule from deuterated precursors, offering precise control over the labeling.[7]

-

Catalytic Deuteration: Introducing deuterium selectively using catalysts in the presence of deuterium gas (D₂).[7]

-

Hydrogen-Deuterium Exchange: Exchanging protons for deuterons on the target molecule, often under specific catalytic conditions.[3]

Advanced approaches, including the use of artificial intelligence, can now predict optimal labeling sites and streamline synthesis pathways.[3]

Experimental Protocol: Implementing D-IS in a Quantitative LC-MS/MS Workflow

The following protocol outlines the key steps for utilizing a deuterated internal standard in a typical bioanalytical workflow.

Step 1: Preparation of Stock and Working Solutions

-

Accurately prepare a stock solution of the D-IS in a suitable solvent.

-

Perform serial dilutions to create a working solution at a concentration appropriate for the expected analyte concentration range in the samples. A good starting point is a concentration in the middle of the calibration curve range.[9]

Step 2: Sample Spiking

-

Crucially, spike the D-IS working solution into all samples, including calibration standards and quality controls, before any sample extraction or protein precipitation steps.[7] This ensures that the D-IS experiences the same sample preparation losses as the analyte.

Step 3: Sample Preparation

-

Proceed with the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Step 4: LC-MS/MS Analysis

-

Develop a chromatographic method that ideally ensures co-elution of the analyte and the D-IS. Monitor for and address any significant isotope effects that may cause separation.[6]

-

Optimize mass spectrometer parameters for both the analyte and the D-IS, establishing specific precursor-product ion transitions for each in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Step 5: Data Processing and Quantification

-

Integrate the peak areas for both the analyte and the D-IS.

-

Calculate the peak area ratio (Analyte Area / D-IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Pitfalls and Troubleshooting

While D-IS are robust, awareness of potential issues is key to maintaining data integrity.

-

Isotopic Instability (H/D Exchange): As mentioned, labeling at exchangeable sites (e.g., -OH, -NH, -SH) can lead to loss of the deuterium label.[7]

-

Chromatographic Separation: A significant isotope effect can lead to different retention times for the analyte and D-IS, which can be problematic if matrix effects are not uniform across the elution window.[5][6] In such cases, using a column with slightly lower resolution or adjusting the mobile phase may help achieve co-elution.[6]

-

Contamination of D-IS with Unlabeled Analyte: If the isotopic enrichment is not sufficiently high, the presence of unlabeled analyte in the D-IS can lead to inaccuracies, particularly at the lower limit of quantification.

-

Interference: Although rare, it is essential to ensure that there are no isobaric interferences at the mass transitions used for either the analyte or the D-IS.

Caption: Impact of chromatographic co-elution on matrix effect correction.

Conclusion: The Cornerstone of High-Quality Quantitative Data

In the landscape of modern analytical science, particularly within regulated environments such as pharmaceutical development and clinical diagnostics, the demand for unimpeachable data is absolute.[2] Deuterated internal standards provide a robust and reliable means to control for the inherent variability of complex analytical workflows.[3] By understanding the principles of their application, the nuances of their selection and synthesis, and the best practices for their implementation, researchers can significantly enhance the accuracy, precision, and defensibility of their quantitative mass spectrometry results. The judicious use of deuterated internal standards is not merely a technical choice; it is a commitment to scientific integrity.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

- Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research.

- Davison, A. S., et al. (2013, April 19). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.).

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022, April 9). MDPI.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central.

- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). NIH.

- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. fda.gov [fda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. youtube.com [youtube.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. reddit.com [reddit.com]

Methodological & Application

Revolutionizing Quantitative Analysis: Cyclohexan-d11-ol as a Robust Internal Standard in GC-MS Applications

Introduction: In the landscape of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors, the demand for precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these analyses. However, challenges such as sample matrix effects, injection variability, and analyte loss during sample preparation can significantly impact data quality. The implementation of a suitable internal standard is a critical strategy to mitigate these variables and ensure the reliability of quantitative results. This application note presents a comprehensive guide to the utilization of Cyclohexan-d11-ol as an internal standard in GC-MS methodologies, tailored for researchers, scientists, and drug development professionals.

The Rationale for a Deuterated Internal Standard

The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, ensuring it experiences similar effects throughout the analytical process, from extraction to detection.[1] Deuterated standards, such as Cyclohexan-d11-ol, are considered the gold standard for isotope dilution mass spectrometry (IDMS).[2] In these compounds, hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a different molecular weight.[1]

Key Advantages of Cyclohexan-d11-ol:

-

Co-elution with Analyte: Due to its similar polarity and volatility to cyclohexanol and related compounds, Cyclohexan-d11-ol will have a retention time that is very close to, or the same as, the analyte. This is crucial for compensating for matrix effects that can alter analyte response at a specific point in the chromatogram.

-

Mass Spectrometric Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their different mass-to-charge ratios (m/z).

-

Correction for Analyte Loss: By adding a known amount of Cyclohexan-d11-ol at the beginning of the sample preparation process, any loss of the analyte during extraction, concentration, or derivatization will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard will, therefore, remain constant, leading to a more accurate quantification.

-

Minimization of Injection Variability: Inconsistencies in injection volume are a common source of error in GC analysis. The use of an internal standard effectively normalizes the analyte response to the internal standard response, correcting for these variations.